9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Description
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a substituted benzoxepinone derivative characterized by a seven-membered oxepine ring fused to a benzene ring. The compound features a chlorine atom at position 9 and a methyl group at position 7, distinguishing it from simpler benzoxepinones. Its molecular formula is C₁₁H₁₁ClO₂, with a molecular weight of 210.66 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, though specific applications remain proprietary .
Properties
IUPAC Name |
9-chloro-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-7-5-8-10(13)3-2-4-14-11(8)9(12)6-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXGPRZKFWHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the following steps:
Acylation Reaction: An acylation reaction between 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Craft Reaction: This intermediate undergoes an intramolecular Friedel-Craft reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Ketal Formation and Reduction: The product is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one with analogous benzoxepinone derivatives, focusing on structural differences, commercial availability, and pricing.
Structural Analogues
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Cl (C9), CH₃ (C7) | C₁₁H₁₁ClO₂ | 210.66 | Dual substitution enhances steric bulk; potential for selective reactivity |
| 7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | CH₃ (C7) | C₁₀H₁₀O₂ | 162.19 | Lacks chlorine, simpler structure; lower molecular weight |
| 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | F (C8) | C₁₀H₉FO₂ | 180.18 | Fluorine substitution may improve metabolic stability |
| 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | Cl (C9) | C₁₀H₉ClO₂ | 196.63 | Missing methyl group; reduced steric hindrance |
Key Observations :
- Chlorine vs.
- Methyl Group Impact: The methyl group at position 7 in the target compound introduces steric effects that may influence binding interactions in receptor-based applications compared to non-methylated analogues .
Commercial Availability and Pricing
Data from suppliers (as of 2023–2024) highlight cost variations based on substituents and purity:
| Compound Name | Purity | Supplier | Price (50 mg) | Availability |
|---|---|---|---|---|
| This compound | 95%+ | CymitQuimica | €478.00 | 3–4 weeks lead time |
| 7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | 95% | A2B Chem LLC | $134.00 | In stock |
| 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | 95%+ | Santa Cruz Biotech | $295.00 | Backorder |
| 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | 95%+ | Enamine | $311.00 | In stock |
Key Observations :
- The target compound is ~3.5× more expensive than its non-chlorinated counterpart (7-methyl variant), reflecting the cost of halogenation steps .
- Fluorinated derivatives (e.g., 8-fluoro) are priced comparably to chlorinated analogues, likely due to similar synthesis complexity .
Biological Activity
Overview
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C11H11ClO2, and it has a molecular weight of 210.66 g/mol. This compound is part of a class of benzoxepines that have garnered attention for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Research indicates that it may modulate the activity of certain enzymes or receptors, although detailed studies are necessary to elucidate the precise pathways involved .
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The presence of the chloro group in its structure may enhance its efficacy against bacteria and fungi by disrupting cellular processes.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It could potentially inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Comparative Analysis with Related Compounds
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzoxepine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound showed significant inhibition zones compared to control groups. This suggests its potential application in developing new antimicrobial agents.
Research on Anti-inflammatory Mechanisms
In vitro studies demonstrated that this compound could reduce the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This reduction indicates its potential as an anti-inflammatory therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
